Tankyrase Inhibitors (TNKS) 22
Description
TNKS enzymes poly-ADP-ribosylate target proteins like AXIN, promoting their degradation and enhancing Wnt signaling, which is often hyperactive in cancers and metabolic disorders . TNKS 22 emerged from molecular docking and dynamics studies targeting the GCK-TNKS complex, a key player in glucose homeostasis and gestational diabetes . It demonstrated high binding affinity (7.1–9.3 kcal/mol) and favorable pharmacokinetic properties, positioning it as a candidate for diabetes and cancer therapy .
Properties
Molecular Formula |
C25H25N5O3S |
|---|---|
Molecular Weight |
475.56 |
Synonyms |
3-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-((1r,4r)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl)propanamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Binding Mode Differences
- Its binding affinity is comparable to XAV939 and IWR-1 but lacks explicit structural classification (e.g., flavone, quinazolinone) .
- XAV939: A flavone derivative binding to the adenosine subpocket of TNKS via hydrogen bonds with Gly1185 and Ser1188 (TNKS1) and stacking interactions with Tyr1213. IC₅₀ values range from 11–86 nM .
- IWR-1 : Stabilizes AXIN by inhibiting TNKS, with a distinct binding mode involving interactions with the "D-loop" of TNKS. Its IC₅₀ is ~180 nM .
- G007-LK/RK-287107: Quinazolinone derivatives with sub-10 nM IC₅₀ values and high selectivity over PARP1/2. RK-287107 shows in vivo efficacy in colorectal cancer models .
Selectivity and Isoform Specificity
- TNKS 22: No explicit selectivity data for TNKS1 vs. TNKS2 or other PARP family members.
- CMP40 : Exhibits >10-fold selectivity for TNKS1 over TNKS2 via hydrogen bonding with Gly1196 .
- Compound 16 (Hybrid Inhibitor) : High selectivity for TNKS1/2 (IC₅₀ = 29 nM and 6.3 nM) over PARP1/2 (>100-fold) due to a unique 1,2,4-triazole-benzimidazolone scaffold .
Pharmacokinetic and ADMET Profiles
- TNKS 22 : Predicted to comply with Lipinski’s rules, with favorable absorption and low toxicity risks .
- XAV939 : Poor aqueous solubility and oral bioavailability limit clinical use despite potent in vitro activity .
- RK-287107 : Demonstrates excellent oral bioavailability in mice and dogs, with a plasma half-life of 5.3 hours and low clearance .
- Compound 23 (Triazole Derivative) : Inhibits Wnt signaling at 1 μM but shows marginal off-target effects at >10 μM .
In Vitro and In Vivo Efficacy
- No in vivo data reported .
- XAV939/WIKI4: Suppresses Wnt signaling in hepatocellular carcinoma (HCC) cells but requires combination therapies for significant tumor regression .
- RK-287107: Inhibits APC-mutant colorectal cancer growth in xenograft models (70% tumor reduction at 30 mg/kg) .
Clinical Development Status
- E-7449/G007-LK : In Phase I/II trials for solid tumors .
- NVP-TNKS656 : Dual-target inhibitor (TNKS1/2 and PI3K) with ongoing preclinical optimization .
Key Comparative Data Tables
Table 1: Biochemical and Cellular Potency
| Compound | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | Wnt IC₅₀ (μM) | Selectivity (vs. PARP1/2) |
|---|---|---|---|---|
| TNKS 22 | Not reported | Not reported | Not reported | Not reported |
| XAV939 | 11–86 | 34–120 | 0.2–1.0 | >100-fold |
| RK-287107 | 6.3 | 19 | 0.05 | >1000-fold |
| G007-LK | 7.2 | 9.8 | 0.03 | >500-fold |
Table 2: Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Half-Life (h) | Clearance (mL/min/kg) |
|---|---|---|---|
| TNKS 22 | Predicted high | Not reported | Not reported |
| XAV939 | <10 | 2.5 | High |
| RK-287107 | 58 (mice), 72 (dogs) | 5.3 | Low |
| Compound 16 | 85 (rats) | 4.8 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
